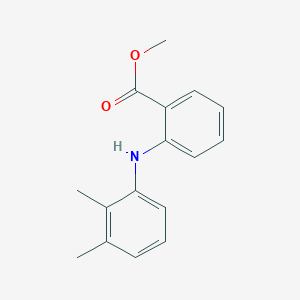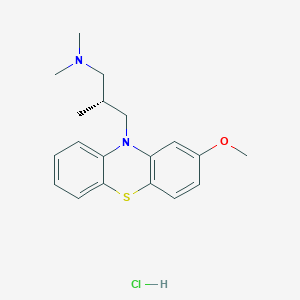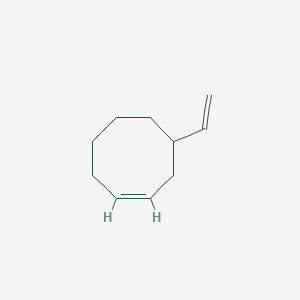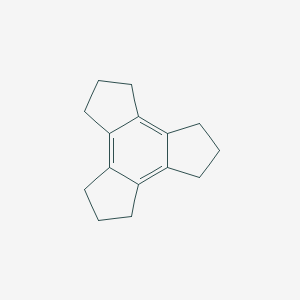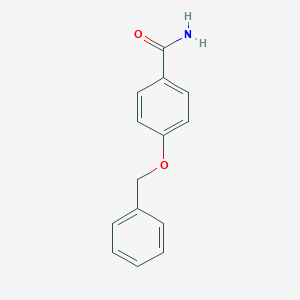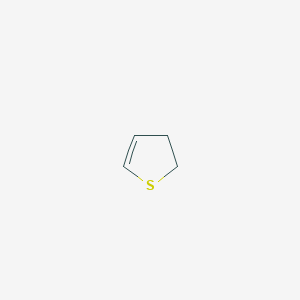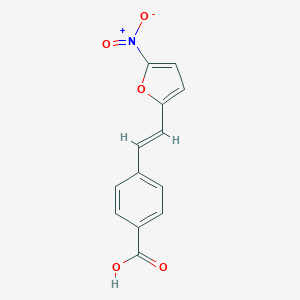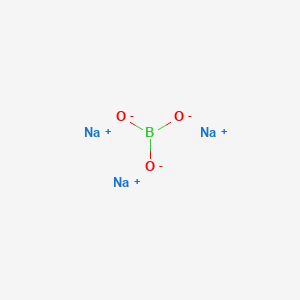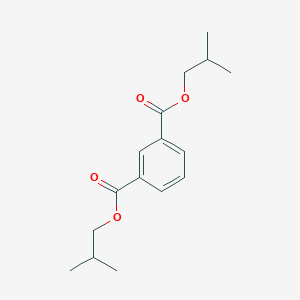
Isophthalic acid, diisobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalic acid, diisobutyl ester, also known as DIBA, is a chemical compound that has been widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in organic solvents such as ethanol, ether, and benzene. DIBA is mainly used as a building block in the production of polyesters, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of Isophthalic acid, diisobutyl ester is not well understood. However, it is believed to act as a plasticizer and a solvent. It can also interact with other chemicals and modify their properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Isophthalic acid, diisobutyl ester. However, it has been reported to have low toxicity and is not expected to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Isophthalic acid, diisobutyl ester in lab experiments is its low toxicity and high solubility in organic solvents. It is also stable under normal laboratory conditions and can be easily handled and stored. However, one of the limitations is that it can react with other chemicals and modify their properties, which may affect the results of the experiment.
Direcciones Futuras
There are several future directions for the use of Isophthalic acid, diisobutyl ester in scientific research. One of the areas of interest is the development of new polyesters and resins for use in various applications such as coatings, adhesives, and sealants. Another area of interest is the use of Isophthalic acid, diisobutyl ester as a solvent in the production of pharmaceuticals and other chemicals. Additionally, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Conclusion:
In conclusion, Isophthalic acid, diisobutyl ester is a chemical compound that has been widely used in various scientific research applications. It is mainly used as a building block in the production of polyesters, resins, and plasticizers. Isophthalic acid, diisobutyl ester has low toxicity and high solubility in organic solvents, making it an ideal choice for lab experiments. However, further research is needed to understand the mechanism of action and the potential health effects of Isophthalic acid, diisobutyl ester.
Métodos De Síntesis
Isophthalic acid, diisobutyl ester can be synthesized by the reaction of isophthalic acid with isobutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 160-180°C under reflux conditions. The resulting product is then purified by distillation to obtain a pure form of Isophthalic acid, diisobutyl ester.
Aplicaciones Científicas De Investigación
Isophthalic acid, diisobutyl ester has been widely used in various scientific research applications. One of the major applications of Isophthalic acid, diisobutyl ester is in the synthesis of polyesters, resins, and plasticizers. It is also used as a solvent in the production of coatings, adhesives, and sealants.
Propiedades
Número CAS |
1528-64-9 |
|---|---|
Nombre del producto |
Isophthalic acid, diisobutyl ester |
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
LKUXNJPSPNDDLI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Otros números CAS |
1528-64-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



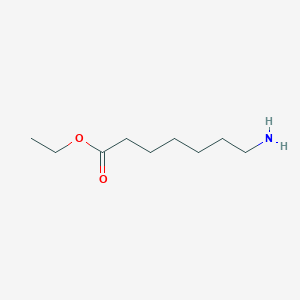
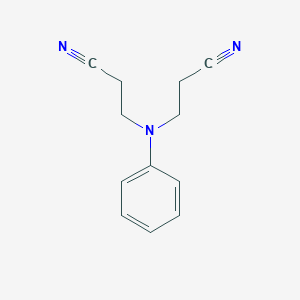
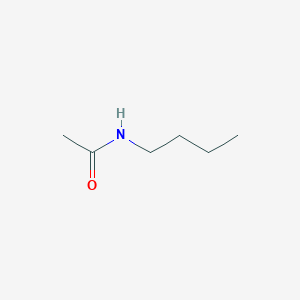
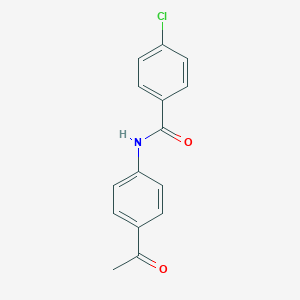
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
